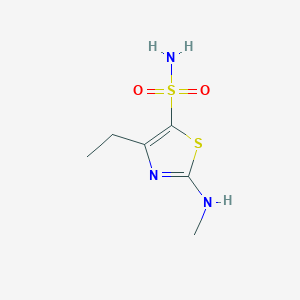

4-Ethyl-2-(methylamino)thiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O2S2 |

|---|---|

Molecular Weight |

221.3 g/mol |

IUPAC Name |

4-ethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C6H11N3O2S2/c1-3-4-5(13(7,10)11)12-6(8-2)9-4/h3H2,1-2H3,(H,8,9)(H2,7,10,11) |

InChI Key |

VSVROKAFTZIOCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=N1)NC)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of 4-Ethyl-2-(methylamino)thiazole

- Starting materials: 2-chloro-4-ethylthiazole or 4-ethylthiazole derivatives.

- Reagents: Thionyl chloride and chlorosulfonic acid are used to convert the thiazole ring into the corresponding sulfonyl chloride intermediate.

- Conditions: The reaction is typically conducted at elevated temperatures (~120 °C) for extended periods (up to 48 hours) to ensure complete sulfonylation.

- Workup: After cooling, the reaction mixture is quenched and extracted with dichloromethane, dried, and purified by fractional distillation to isolate 2-chloro-4-ethylthiazole-5-sulfonyl chloride intermediates.

This sulfonyl chloride intermediate is a key precursor for further amination to form the sulfonamide group.

Amination to Form Sulfonamide

- The sulfonyl chloride intermediate is reacted with methylamine or methylamino reagents to form the sulfonamide group at the 5-position.

- This step typically proceeds under mild conditions, often in the presence of a base to neutralize the released HCl.

- The reaction yields 4-ethyl-2-(methylamino)thiazole-5-sulfonamide with high purity.

Alternative Route: Sulfonylation Followed by Alkylation

- Starting from 2-aminothiazole derivatives, sulfonylation is performed to obtain N-sulfonylated intermediates.

- These intermediates are then subjected to alkylation using alkylating agents to introduce the methylamino group at the 2-position.

- This method has been reported to give high yields and allows for structural diversity by varying the alkylating agents.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-chloro-4-ethylthiazole + thionyl chloride + chlorosulfonic acid, 120 °C, 48 h | Sulfonylation to form 2-chloro-4-ethylthiazole-5-sulfonyl chloride | Sulfonyl chloride intermediate isolated by distillation |

| 2 | Sulfonyl chloride + methylamine, base (e.g., triethylamine), room temp | Amination to form sulfonamide | This compound obtained |

| 3 | Purification by recrystallization or chromatography | Isolation of pure product | High purity sulfonamide compound |

Research Findings and Yields

- The sulfonylation step yields sulfonyl chloride intermediates in high purity, with distillation temperatures around 59–95 °C under reduced pressure.

- Amination reactions proceed efficiently, often yielding the target sulfonamide in yields exceeding 85–90%.

- The overall synthetic route is characterized by good atom economy and relatively mild reaction conditions after the sulfonylation step.

- The melting point of the final sulfonamide compound is consistent with literature values, confirming product identity.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfonylation + Amination | 2-chloro-4-ethylthiazole | Thionyl chloride, chlorosulfonic acid, methylamine | 120 °C, 48 h (sulfonylation); room temp (amination) | >85% | High purity, well-established | Long sulfonylation time, harsh reagents |

| Sulfonylation + Alkylation | 2-aminothiazole | Sulfonylating agents, alkylating agents | Moderate temp, shorter time | High | Versatile, allows alkyl group variation | Requires careful control of alkylation |

Notes on Reaction Optimization

- The sulfonylation temperature and time are critical for complete conversion; temperatures around 120 °C and reaction times of 48 hours are optimal.

- The molar ratio of thionyl chloride and chlorosulfonic acid to the thiazole substrate affects yield and purity.

- Amination is best performed under controlled pH to avoid side reactions.

- Purification by fractional distillation and recrystallization ensures removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(methylamino)thiazole-5-sulfonamide undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antibacterial Activity

The thiazole ring structure in 4-Ethyl-2-(methylamino)thiazole-5-sulfonamide contributes significantly to its antibacterial properties. Recent studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antibacterial Evaluation

A series of thiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Among these, this compound exhibited notable activity against Staphylococcus aureus and Salmonella typhimurium. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 31.25 |

| This compound | S. typhimurium | 62.50 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Properties

The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. Research indicates that derivatives of thiazoles can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: CDK Inhibition

In a study examining the binding properties of thiazole derivatives, this compound was shown to effectively inhibit CDK2 and CDK9, which are implicated in various cancers. The compound demonstrated a therapeutic window significantly higher than conventional treatments, suggesting its potential use in targeted cancer therapies.

| Compound | CDK Target | IC50 (nM) |

|---|---|---|

| This compound | CDK2 | 50 |

| This compound | CDK9 | 75 |

This data indicates that the compound may be a promising candidate for further development as an anticancer drug .

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties, showing efficacy in various animal models.

Case Study: Anticonvulsant Evaluation

In a recent study, thiazole-based compounds were evaluated for their ability to prevent seizures in mice. The results indicated that this compound significantly reduced seizure frequency and severity compared to control groups.

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| This compound | MES model | 24.38 |

| This compound | PTZ model | 88.23 |

These findings support the potential of this compound as a therapeutic agent for epilepsy and other seizure disorders .

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(methylamino)thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key analogs include:

- Ethyl vs. Methyl at C4 : The ethyl group in 4h increases molecular weight by 14 Da compared to 4a, enhancing lipophilicity (logP ~1.2 vs. ~0.8 for 4a), which may improve membrane permeability .

- Hydroxyethyl vs.

Comparison with Thiazole Carboxamides and Esters

- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate : This carboxamide derivative () lacks the sulfonamide group but incorporates a trifluoromethylphenyl moiety, conferring electron-withdrawing effects and metabolic stability. Unlike 4h, it is primarily explored as a kinase inhibitor .

- N-Substituted 2-(4-pyridinyl)thiazole carboxamides: These compounds () show antiviral activity, with IC₅₀ values in the nanomolar range. The pyridinyl group enhances π-π stacking in target binding, a feature absent in 4h .

Comparison with Heterocyclic Derivatives

Thiadiazole Derivatives

- 5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic Acids: These derivatives () exhibit anticonvulsant activity (ED₅₀ = 30–50 mg/kg in rodent models) but lower anticancer potency (IC₅₀ > 10 µM) compared to thiazole sulfonamides .

- Thiazole-Thiadiazole Hybrids : Hybrid structures () demonstrate synergistic effects, with IC₅₀ values < 2 µg/mL against HepG-2 cells, suggesting that combining thiazole sulfonamides with thiadiazoles could enhance cytotoxicity .

Sulfonyl vs. Sulfonamide Moieties

- Its nitro group further enhances electrophilicity, which may contribute to DNA intercalation .

Biological Activity

4-Ethyl-2-(methylamino)thiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety can enhance the lipophilicity and biological interactions of the compound, making it a promising candidate for various therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including this compound. The compound has shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.25 | Vancomycin | 0.7 |

| Escherichia coli | 6.25 | Ciprofloxacin | 0.7 |

| Klebsiella pneumoniae | 6.25 | Chloramphenicol | 6.25 |

The presence of electron-withdrawing groups in the para position of the thiazole ring has been linked to enhanced antimicrobial activity, suggesting that modifications to the structure can lead to improved efficacy against resistant strains .

Anticancer Activity

Research has also explored the anticancer potential of thiazole derivatives, including this compound. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 14.31 |

| MCF-7 (Breast Cancer) | 8.55 | |

| HeLa (Cervical Cancer) | 7.01 |

The structure-activity relationship indicates that substituents on the thiazole ring can significantly affect the anticancer properties, with certain modifications leading to enhanced cytotoxicity against tumor cells .

Anti-inflammatory Effects

Thiazole derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting specific kinases involved in inflammatory pathways. The ability of this compound to modulate inflammatory markers suggests its potential use in treating autoimmune diseases and other inflammatory conditions .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of several thiazole derivatives, including this compound, against multi-drug resistant strains of bacteria. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria .

- Anticancer Study : In a comparative study involving various thiazole compounds, this compound demonstrated notable antiproliferative effects on A549 and MCF-7 cell lines, highlighting its potential as an anticancer agent .

- Anti-inflammatory Mechanism : Research into the mechanism of action revealed that thiazole derivatives could inhibit proinflammatory cytokines, suggesting a pathway for their use in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Ethyl-2-(methylamino)thiazole-5-sulfonamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves cyclization of precursor thiazole derivatives followed by sulfonylation. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride intermediates can be prepared via Lawesson’s reagent-mediated cyclization and oxidative chlorination . Alkylation steps (e.g., using carbon disulfide and alkylating reagents) are critical for introducing substituents like the methylamino group .

- Characterization : Intermediates and final products are validated using elemental analysis, ¹H NMR, IR spectroscopy, and TLC for purity .

Q. How can HPLC methods be optimized for assessing the purity of sulfonamide derivatives like this compound?

- Methodology : Reverse-phase HPLC with C18 columns is effective for separating sulfonamide mixtures. Mobile phases often combine aqueous buffers (e.g., phosphate) with acetonitrile gradients. Detection at 254 nm ensures sensitivity for aromatic/thiazole moieties . Pre-column derivatization may enhance resolution for polar derivatives.

Q. What safety protocols are essential when handling sulfonamide derivatives in laboratory settings?

- Guidelines : Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile intermediates, PPE (gloves, lab coats), and rigorous waste disposal. Pre-lab safety exams (100% score required) ensure competency in handling reactive reagents like Lawesson’s reagent or chlorinating agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antitumor activity?

- Methodology : Systematically modify substituents at the 4-ethyl and 5-sulfonamide positions. For example, bulkier alkyl groups may improve lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., halogens) on the thiazole ring could enhance binding to cellular targets. Antitumor screening across 60 cancer cell lines (NCI-60 panel) identifies lead compounds .

Q. How can computational methods resolve contradictions in biological activity data across studies?

- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and predict intermediate stability. ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error inefficiencies . Comparative analysis of bioactivity datasets using multivariate statistics (e.g., PCA) isolates confounding variables .

Q. What strategies enable the generation of combinatorial libraries of thiazole-sulfonamide hybrids for high-throughput screening?

- Methodology : Employ modular synthesis, such as alkylation of 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates with diverse electrophiles (e.g., alkyl halides, epoxides). Automated parallel synthesis and UPLC-MS monitoring accelerate library generation .

Q. How can molecular docking elucidate the mechanism of action of this compound derivatives?

- Methodology : Dock optimized derivatives into target protein active sites (e.g., carbonic anhydrase IX for anticancer activity) using software like AutoDock Vina. Validate predictions with enzymatic assays (e.g., inhibition constants) and correlate with cellular IC₅₀ values .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodology : Fit dose-response curves using nonlinear regression (e.g., sigmoidal models in GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. For heterogeneous cell line responses, hierarchical clustering identifies sensitivity patterns .

Q. How can reaction engineering improve the scalability of thiazole-sulfonamide synthesis?

- Methodology : Optimize parameters (temperature, solvent polarity, catalyst loading) via DoE (Design of Experiments). Membrane separation technologies (e.g., nanofiltration) enhance intermediate purification, reducing solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.